molecular formula C24H29N3O2 B565332 tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate CAS No. 1044764-12-6

tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate

Cat. No.: B565332
CAS No.: 1044764-12-6
M. Wt: 391.5 g/mol
InChI Key: WVPYSZULKPMZLZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for CAY10491 are not readily available in the provided information.
    • it is commonly used as an intermediate in the production of other pharmaceutical compounds.
  • Chemical Reactions Analysis

    • CAY10491 likely undergoes various reactions typical of organic compounds, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific transformations.
    • Major products formed during these reactions would vary based on the synthetic context.
  • Scientific Research Applications

    • CAY10491’s applications span several fields:

        Medicine: It may serve as a precursor for drug development.

        Chemistry: Researchers use it as a building block for more complex molecules.

        Biology: It could be relevant in studies related to cellular processes.

        Industry: Its role in pharmaceutical synthesis is crucial .

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which CAY10491 exerts its effects remains undisclosed.
    • Further research is needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • While specific similar compounds are not mentioned here, CAY10491’s uniqueness lies in its structure and potential applications.

    Properties

    IUPAC Name

    tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H29N3O2/c1-24(2,3)29-23(28)19-9-7-18(8-10-19)17-26-13-15-27(16-14-26)22-6-4-5-21-20(22)11-12-25-21/h4-12,25H,13-17H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WVPYSZULKPMZLZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC4=C3C=CN4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H29N3O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90653004
    Record name tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90653004
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    391.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1044764-12-6
    Record name tert-Butyl 4-{[4-(1H-indol-4-yl)piperazin-1-yl]methyl}benzoate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90653004
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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